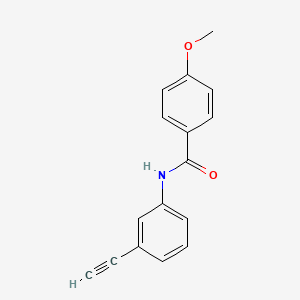
2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as BTA-EG6 and is synthesized using a straightforward method.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent anticancer activity, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. BTA-EG6 has also been investigated for its antibacterial and antifungal properties, with promising results. Additionally, the compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of BTA-EG6 is not yet fully understood. However, studies have suggested that the compound may exert its anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. BTA-EG6 has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antibacterial, antifungal, and anti-inflammatory properties, the compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. BTA-EG6 has also been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTA-EG6 is its ease of synthesis and high yield. The compound is also relatively stable, allowing for long-term storage. However, one limitation of BTA-EG6 is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of the compound.
Direcciones Futuras
There are several potential future directions for the study of BTA-EG6. One area of interest is the development of BTA-EG6 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential applications in the treatment of various diseases. The compound may also have potential applications in the field of materials science, as it has been shown to exhibit self-assembly properties. Overall, the study of BTA-EG6 is an exciting area of research with significant potential for future discoveries.
Métodos De Síntesis
The synthesis of BTA-EG6 involves the reaction of 2-mercaptobenzothiazole and 3,4-difluoroaniline with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BTA-EG6. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques, including NMR and HPLC.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-10-6-5-9(7-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYJYFNACOXDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)
![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)

![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)
![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)